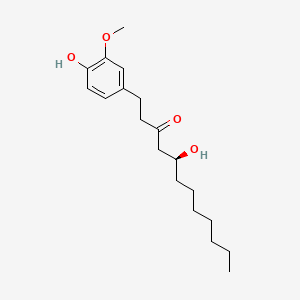

8-Gingerol

Description

Properties

IUPAC Name |

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIWKKMTBRYQJU-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178078 | |

| Record name | (8)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23513-08-8 | |

| Record name | [8]-Gingerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8)-Gingerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-dodecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (8)-GINGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0IJB138K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biosynthesis of 8-Gingerol in Zingiber officinale

An In-depth Technical Guide to the

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

[1]-Gingerol, a prominent pungent phenolic compound in the rhizome of ginger (Zingiber officinale), is renowned for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-emetic effects[2]. Understanding its biosynthetic pathway is crucial for metabolic engineering, quality control of ginger-based products, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthesis of 8-gingerol, detailing the enzymatic steps, key regulatory genes, quantitative data from recent studies, and the experimental protocols used for its investigation. Visual diagrams of the core pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular machinery involved.

The Biosynthetic Pathway of 8-Gingerol

The biosynthesis of 8-gingerol is an intricate process originating from the general phenylpropanoid pathway, which is responsible for producing a wide array of secondary metabolites in plants[3]. The pathway involves a series of enzymatic reactions that convert the amino acid L-phenylalanine into the backbone structure of gingerols, which is then elongated and modified. Recent genomic and transcriptomic analyses have elucidated a proposed pathway involving at least 12 enzyme families[4].

The pathway can be broadly divided into two major stages:

-

Formation of the Phenylpropanoid Precursor (Feruloyl-CoA): This stage begins with L-phenylalanine and proceeds through a series of core reactions catalyzed by key enzymes to produce feruloyl-CoA.

-

Polyketide Synthesis and Modification: A Type III polyketide synthase (PKS) enzyme condenses the feruloyl-CoA starter unit with extender units derived from fatty acid metabolism to form the gingerol backbone, which is subsequently modified to yield 8-gingerol.

The key enzymes and steps are outlined below:

-

Phenylalanine ammonia-lyase (PAL): This is the committed step of the phenylpropanoid pathway, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid[5]. PAL activity is often induced in response to stress, pathogenic attack, and other stimuli[5][6].

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to form p-coumaric acid.

-

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumaroyl Quinate/Shikimate 3'-hydroxylase (CYP98A): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl-shikimate/quinate intermediate.

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT): This key enzyme catalyzes the methylation of caffeoyl-CoA to produce feruloyl-CoA, the direct precursor for gingerol biosynthesis[4][7][8]. Studies suggest that CCoAOMT, along with HCT, may act as a rate-limiting enzyme in the pathway[7].

-

Polyketide Synthase (PKS): A Type III PKS, likely a novel form such as a curcuminoid synthase or a specific gingerol synthase, catalyzes the condensation of feruloyl-CoA with an extender unit, likely malonyl-CoA and a fatty acyl-CoA derived from fatty acid synthesis (e.g., octanoyl-CoA for 8-gingerol)[1][9][10][11].

-

Reductases/Dehydrogenases: The resulting polyketide intermediate undergoes reduction and dehydration steps, catalyzed by enzymes such as aldo/keto reductases (AOR), dehydratases (DHN), and dehydrogenases (DHT), to form the final 8-gingerol structure[4].

References

- 1. researchgate.net [researchgate.net]

- 2. 8-Gingerol - LKT Labs [lktlabs.com]

- 3. Computer aided gene mining for gingerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Haplotype-resolved genome of diploid ginger (Zingiber officinale) and its unique gingerol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cloning of a caffeoyl-coenzyme A O-methyltransferase from Camellia sinensis and analysis of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxisomal KAT2 (3-ketoacyl-CoA thiolase 2) gene has a key role in gingerol biosynthesis in ginger (Zingiber officinale Rosc.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. internationalscholarsjournals.com [internationalscholarsjournals.com]

In-Vitro Antioxidant Activity of 8-Gingerol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in-vitro antioxidant activity of 8-Gingerol, a key bioactive phenolic compound found in ginger (Zingiber officinale). The document details the quantitative antioxidant capacity of 8-Gingerol as determined by various assays, provides comprehensive experimental protocols, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Antioxidant Activity of 8-Gingerol

8-Gingerol, along with its counterparts 6-gingerol and 10-gingerol, is a significant contributor to the antioxidant properties of ginger.[1][2] These compounds possess a chemical structure, featuring hydroxyl groups on an aromatic ring, that enables them to effectively neutralize free radicals and chelate metal ions.[1] The antioxidant potency of these gingerols has been quantified using several standard in-vitro assays.

A comparative analysis of the antioxidant activities of[1]-,[2]-, and[3]-gingerol demonstrates that while[1]-gingerol often shows the highest potency,[2]-gingerol exhibits substantial free radical scavenging capabilities.[2][4] The efficacy of these compounds is often compared to standards like Trolox (a vitamin E analog). The data below, extracted from comparative studies, highlights the antioxidant capacity of 8-Gingerol.

Table 1: Comparative Antioxidant Activity of Gingerols (DPPH Assay)

| Compound | Antioxidant Activity (µM Trolox Equivalents) | Source |

|---|---|---|

| [1]-Gingerol | 3356.7 ± 117.8 | [2] |

| [2]-Gingerol | 2390.0 ± 84.5 | [2] |

| [3]-Gingerol | 2396.7 ± 110.2 | [2] |

Data represents the mean ± standard deviation (n=3). Activity measured by the DPPH radical scavenging assay.

Table 2: Comparative Antioxidant Activity of Gingerols (ABTS Assay)

| Compound | Antioxidant Activity (µM Trolox Equivalents) | Source |

|---|---|---|

| [1]-Gingerol | 4303.3 ± 141.4 | [2] |

| [2]-Gingerol | 3383.3 ± 151.4 | [2] |

| [3]-Gingerol | 3300.0 ± 121.7 | [2] |

Data represents the mean ± standard deviation (n=3). Activity measured by the ABTS radical cation scavenging assay.

Table 3: Comparative Antioxidant Activity of Gingerols (FRAP Assay)

| Compound | Antioxidant Activity (µM Trolox Equivalents) | Source |

|---|---|---|

| [1]-Gingerol | 3853.3 ± 100.2 | [2] |

| [2]-Gingerol | 3150.0 ± 125.8 | [2] |

| [3]-Gingerol | 2673.3 ± 119.3 | [2] |

Data represents the mean ± standard deviation (n=3). Activity measured by the Ferric Reducing Antioxidant Power assay.

Experimental Protocols for Antioxidant Assays

Detailed and reproducible protocols are critical for assessing the antioxidant capacity of compounds like 8-Gingerol. The following sections describe the methodologies for the three most common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3][5]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol or ethanol.[3] For the working solution, dilute the stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[3]

-

Sample Preparation: Prepare various concentrations of 8-Gingerol in the same solvent used for the DPPH solution.

-

Reaction: Mix a small volume of the 8-Gingerol solution (e.g., 0.5 mL) with a larger volume of the DPPH working solution (e.g., 3 mL).[3][6] A blank is prepared using the solvent instead of the sample solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3][6]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6][7]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.[5]

References

- 1. Characterization, Antioxidant Capacity, and In Vitro Bioaccessibility of Ginger (Zingiber officinale Roscoe) in Different Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jast.modares.ac.ir [jast.modares.ac.ir]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of potent antioxidant activity of ginger extract using in vitro study [wisdomlib.org]

- 6. zivak.com [zivak.com]

- 7. files.core.ac.uk [files.core.ac.uk]

The Cardioprotective Potential of 8-Gingerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Gingerol, a principal bioactive compound found in ginger, has emerged as a promising therapeutic agent for cardiovascular diseases. This technical guide synthesizes the current scientific literature on the cardioprotective effects of 8-Gingerol, with a focus on its molecular mechanisms of action. This document provides an in-depth analysis of the signaling pathways modulated by 8-Gingerol, a summary of key quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to support further research and development of 8-Gingerol as a novel cardioprotective drug.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. Myocardial ischemia and subsequent reperfusion injury, as well as chronic conditions like myocardial fibrosis, contribute significantly to cardiac morbidity and mortality. Current therapeutic strategies, while effective, are often associated with adverse effects, necessitating the exploration of novel, safer, and more effective cardioprotective agents. 8-Gingerol, a phenolic compound isolated from the rhizome of Zingiber officinale, has demonstrated a range of pharmacological properties, including antioxidant, anti-inflammatory, and cardiotonic effects. This guide delves into the molecular underpinnings of 8-Gingerol's cardioprotective actions.

Mechanisms of Cardioprotection

The cardioprotective effects of 8-Gingerol are multifaceted, involving the modulation of several key signaling pathways, reduction of oxidative stress, inhibition of apoptosis and autophagy, and regulation of calcium homeostasis.

Modulation of Signaling Pathways

2.1.1. PI3K/Akt/mTOR Signaling Pathway

8-Gingerol has been shown to activate the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and proliferation. In a model of isoproterenol (ISO)-induced myocardial fibrosis, 8-Gingerol treatment led to a significant increase in the expression of phosphorylated PI3K, Akt, and mTOR. This activation is associated with the suppression of excessive autophagy and inhibition of cardiomyocyte apoptosis, thereby preserving cardiac function.

2.1.2. MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway, including p38, JNK, and ERK1/2, is critically involved in the cellular response to stress, inflammation, and apoptosis. In the context of myocardial ischemia, the MAPK pathway is often hyperactivated, leading to cardiomyocyte death. Studies have demonstrated that 8-Gingerol can significantly decrease the expression of p38, JNK, and ERK1/2 proteins in a rat model of myocardial ischemia. This inhibition of the MAPK pathway contributes to the anti-apoptotic and anti-inflammatory effects of 8-Gingerol.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to cardiac damage in various pathologies. 8-Gingerol has been shown to be a potent antioxidant. In animal models of myocardial injury, 8-Gingerol treatment significantly reduced the levels of malondialdehyde (MDA) and ROS production in myocardial tissue. Concurrently, it enhanced the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).

Inhibition of Apoptosis and Autophagy

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of myocardial infarction and heart failure. 8-Gingerol exerts potent anti-apoptotic effects by modulating the expression of Bcl-2 family proteins and caspases. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax and caspase-3 and caspase-9. Furthermore, 8-Gingerol can suppress excessive autophagy, a cellular self-degradation process that can be detrimental when overactivated, by activating the PI3K/Akt/mTOR pathway.

Regulation of Calcium Homeostasis

Disruptions in intracellular calcium (Ca2+) homeostasis are a hallmark of myocardial ischemic injury. 8-Gingerol has been found to regulate Ca2+ homeostasis by inhibiting the L-type Ca2+ current (ICa-L) in isolated rat myocytes. This action helps to prevent Ca2+ overload, which can trigger a cascade of detrimental events, including hypercontracture, mitochondrial dysfunction, and cell death.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the cardioprotective effects of 8-Gingerol.

Table 1: Effects of 8-Gingerol on Cardiac Injury Biomarkers and Oxidative Stress

| Parameter | Animal Model | Treatment | Result | Reference |

| Creatine Kinase (CK) | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d 8-Gingerol (i.p.) for 2 weeks | Marked decrease compared to ISO group | |

| Lactate Dehydrogenase (LDH) | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d 8-Gingerol (i.p.) for 2 weeks | Marked decrease compared to ISO group | |

| Malondialdehyde (MDA) | ISO-induced myocardial ischemia in rats | 8-Gingerol treatment | Reduced levels in myocardial tissue | |

| Reactive Oxygen Species (ROS) | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d 8-Gingerol (i.p.) for 2 weeks | Marked decrease in generation | |

| Superoxide Dismutase (SOD) | ISO-induced myocardial ischemia in rats | 8-Gingerol treatment | Increased activity in myocardial tissue | |

| Catalase (CAT) | ISO-induced myocardial ischemia in rats | 8-Gingerol treatment | Increased activity in myocardial tissue | |

| Glutathione (GSH) | ISO-induced myocardial ischemia in rats | 8-Gingerol treatment | Increased activity in myocardial tissue |

Table 2: Effects of 8-Gingerol on Apoptosis and Fibrosis Markers

| Parameter | Animal Model | Treatment | Result | Reference |

| Caspase-3 | ISO-induced myocardial ischemia in rats | 8-Gingerol treatment | Down-regulated expression | |

| Bax | ISO-induced myocardial ischemia in rats | 8-Gingerol treatment | Down-regulated expression | |

| Bcl-2 | ISO-induced myocardial ischemia in rats | 8-Gingerol treatment | Up-regulated expression | |

| Caspase-9 | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d 8-Gingerol (i.p.) for 2 weeks | Down-regulation of activity | |

| Bax/Bcl-2 ratio | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d 8-Gingerol (i.p.) for 2 weeks | Significantly down-regulated | |

| Collagen types I and III | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d 8-Gingerol (i.p.) for 2 weeks | Marked decrease in levels | |

| Transforming Growth Factor-β (TGF-β) | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d 8-Gingerol (i.p.) for 2 weeks | Marked decrease in levels | |

| Matrix Metalloproteinase-9 (MMP-9) | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d 8-Gingerol (i.p.) for 2 weeks | Down-regulation of activity |

Table 3: Effects of 8-Gingerol on Cardiac Function and Signaling Pathways

| Parameter | Animal Model | Treatment | Result | Reference |

| J-point elevation | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d 8-Gingerol (i.p.) for 2 weeks | Significantly reduced | |

| Heart Rate | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d 8-Gingerol (i.p.) for 2 weeks | Significantly reduced | |

| Cardiac Weight Index | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d 8-Gingerol (i.p.) for 2 weeks |

Methodological & Application

Application Notes & Protocols: Extraction and Purification of 8-Gingerol from Ginger Rhizomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ginger (Zingiber officinale) rhizomes are a rich source of bioactive compounds known as gingerols, which are responsible for their characteristic pungent taste and numerous pharmacological activities. Among these, 8-gingerol has garnered significant interest for its potential anti-inflammatory, anti-nausea, and anti-carcinogenic properties.[1] These attributes make 8-gingerol a promising candidate for drug development and nutraceutical applications.

This document provides detailed application notes and protocols for the extraction and purification of 8-gingerol from ginger rhizomes. It covers various extraction methodologies, from conventional solvent extraction to modern green techniques, and outlines effective purification strategies to achieve high-purity 8-gingerol. Furthermore, analytical techniques for the quantification and characterization of 8-gingerol are discussed.

Extraction Methodologies

The choice of extraction method significantly impacts the yield and purity of 8-gingerol. Both conventional and advanced methods have been successfully employed.

1. Conventional Extraction Methods:

-

Maceration: This simple technique involves soaking dried ginger powder in a solvent (e.g., methanol, ethanol, acetone) for an extended period.[2][3] While straightforward, it can be time-consuming and may result in lower yields compared to other methods.[2]

-

Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration.[2] However, the prolonged exposure to heat can lead to the degradation of thermally sensitive compounds like gingerols.[2]

-

Heat Reflux Extraction: Involves boiling the solvent with the ginger powder, which can enhance extraction efficiency but also carries the risk of thermal degradation.[2]

2. Advanced Extraction Methods:

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It is a rapid method that can be performed at lower temperatures, minimizing thermal degradation.[4]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[5] Optimal conditions for MAE of gingerols have been identified as 87% ethanol in water at 100°C for 5 minutes.[5]

-

Supercritical Fluid Extraction (SFE-CO2): A green technology that uses supercritical carbon dioxide as the solvent. It is highly selective and provides a clean extract free of residual organic solvents.[2] Higher yields of pungent gingerols have been obtained from fresh ginger using SFE-CO2 at 16 MPa and 40°C.[2]

-

Enzyme-Assisted Extraction (EAE): Involves the use of enzymes like viscozyme or amylase to break down the plant cell wall, leading to a higher yield of gingerols.[2][3] Treatment with these enzymes followed by acetone extraction has been shown to significantly increase the gingerol yield.[2][3]

Experimental Protocol: Microwave-Assisted Extraction (MAE) of 8-Gingerol

This protocol is based on optimized conditions for the extraction of gingerols from ginger rhizomes.[5]

Materials:

-

Dried and powdered ginger rhizomes (particle size < 100 mesh)

-

Ethanol (87% in water)

-

Microwave extraction system

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh 0.431 g of dried ginger powder and place it in a 20 mL extraction vessel.

-

Add 20 mL of 87% ethanol to the vessel.

-

Place the vessel in the microwave extraction system.

-

Set the extraction parameters:

-

Microwave power: 800 W

-

Temperature: 100°C

-

Extraction time: 5 minutes

-

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the extract through filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude gingerol extract.

-

Store the crude extract at -20°C for further purification.

Purification Strategies

Crude ginger extracts contain a mixture of gingerols (including 6-gingerol and 10-gingerol), shogaols, and other compounds.[6] Purification is essential to isolate 8-gingerol with high purity.

1. Column Chromatography:

-

Silica Gel Column Chromatography: A common technique for the initial separation of gingerols. A gradient elution with a solvent system like n-hexane and ethyl acetate can be used to separate different gingerol homologues.[7][8]

-

Sephadex LH-20 Gel Column Chromatography: This size-exclusion chromatography is effective for further purifying the fractions obtained from silica gel chromatography.[8] A mobile phase of methanol-chloroform (1:1, v/v) can be used to obtain highly purified 8-gingerol.[8]

2. High-Speed Counter-Current Chromatography (HSCCC):

HSCCC is a liquid-liquid partition chromatography technique that offers high resolution and rapid separation. A two-phase solvent system, such as light petroleum-ethyl acetate-methanol-water (5:5:6.5:3.5, v/v/v/v), has been successfully used to separate 6-, 8-, and 10-gingerol from a crude extract in a single step with high purity.[9][10]

Experimental Protocol: Two-Step Column Chromatography Purification of 8-Gingerol

This protocol describes a two-step purification process using silica gel and Sephadex LH-20 column chromatography.[8]

Materials:

-

Crude gingerol extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents: n-hexane, ethyl acetate, chloroform, methanol

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Glass columns for chromatography

Procedure:

Step 1: Silica Gel Column Chromatography

-

Dissolve the crude extract in a minimal amount of ethyl acetate.

-

Pack a glass column with silica gel slurry in n-hexane.

-

Load the dissolved extract onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using TLC. The mobile phase for TLC can be n-hexane:ethyl acetate (60:40, v/v), where 8-gingerol has an Rf value of approximately 0.39.[7]

-

Combine the fractions containing the crude 8-gingerol and evaporate the solvent.

Step 2: Sephadex LH-20 Gel Column Chromatography

-

Prepare a Sephadex LH-20 column and equilibrate it with the mobile phase (methanol-chloroform, 1:1, v/v).

-

Dissolve the crude 8-gingerol fraction from the previous step in a small volume of the mobile phase.

-

Load the sample onto the Sephadex LH-20 column.

-

Elute the column with the methanol-chloroform mobile phase at a natural flow rate.

-

Monitor the eluent using TLC to identify the fractions containing pure 8-gingerol.

-

Combine the pure 8-gingerol fractions and recover the solvent under reduced pressure at a temperature below 40°C to obtain the final purified product.[8]

Data Presentation

Table 1: Comparison of Different Extraction Methods for Gingerols

| Extraction Method | Solvent | Key Conditions | Yield/Concentration of Gingerols | Reference |

| Maceration | Methanol | 14 hours | 7084 µg/g dried ginger (total gingerols & shogaols) | [2][3] |

| Soxhlet Extraction | Ethanol | - | 8335 µg/g dried ginger (total gingerols & shogaols) | [2][3] |

| Microwave-Assisted | 87% Ethanol | 100°C, 5 min | Optimized for total gingerols and shogaols | [5] |

| Enzyme-Assisted | Acetone (after enzyme treatment) | Viscozyme or amylase treatment | 12.2% ± 0.4 (gingerol) | [2][3] |

| Supercritical Fluid | CO2 | 16 MPa, 40°C | Higher yield from fresh ginger | [2] |

Table 2: Purity and Yield of 8-Gingerol from Purification Methods

| Purification Method | Starting Material | Yield | Purity | Reference |

| Silica Gel & Sephadex LH-20 | Fresh Ginger (5kg) | 4.8g (0.096% of fresh ginger) | ≥ 99.0% | [8] |

| HSCCC | 200mg Crude Extract | 40.5mg | 99.9% | [9] |

| HSCCC | 360mg Pre-purified Sample | 31mg | 99.3% | [10] |

Analytical Quantification

Accurate quantification of 8-gingerol is crucial for quality control and research purposes.

-

High-Performance Thin-Layer Chromatography (HPTLC): A simple, accurate, and reproducible method for the quantification of 8-gingerol in various samples.[7]

-

High-Performance Liquid Chromatography (HPLC): A widely used method for the separation and quantification of gingerols. A C18 column with a water-acetonitrile gradient mobile phase and UV detection at 282 nm is commonly employed.[11][12][13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS): Offers high sensitivity and selectivity for the detection and quantification of 8-gingerol, especially in complex matrices like dietary supplements and biological fluids.[6]

Stability and Storage

8-Gingerol is a thermally labile compound and can undergo dehydration to form 8-shogaol, especially at elevated temperatures and under acidic conditions.[14][15] For long-term storage, purified 8-gingerol should be stored at -20°C as a liquid or at -80°C in a suitable solvent.[1] It is most stable at a pH of 4.[14]

Visualizations

Caption: Workflow for the extraction and purification of 8-Gingerol.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. mdpi.com [mdpi.com]

- 6. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Densitometric HPTLC analysis of 8-gingerol in Zingiber officinale extract and ginger-containing dietary supplements, teas and commercial creams - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101085727A - Method for preparing 6-gingerol and 8-gingerol from ginger - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. qascf.com [qascf.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. 2024.sci-hub.box [2024.sci-hub.box]

- 15. researchgate.net [researchgate.net]

Application Note: HPTLC Densitometric Analysis of 8-Gingerol in Herbal Supplements

Introduction

8-Gingerol is a significant pungent phenolic compound found in the rhizome of ginger (Zingiber officinale), which is widely consumed as a spice and a key component in various herbal supplements and traditional medicines. The therapeutic properties of ginger, including its anti-inflammatory, antioxidant, and antiemetic effects, are often attributed to its gingerol content. Consequently, accurate and reliable quantification of 8-Gingerol is crucial for the quality control and standardization of ginger-based herbal products. This application note details a validated High-Performance Thin-Layer Chromatography (HPTLC) densitometric method for the quantitative analysis of 8-Gingerol in herbal supplements.

Principle

This method utilizes the separation capabilities of HPTLC to isolate 8-Gingerol from the complex matrix of herbal supplements. The separation is achieved on a silica gel 60 F254 HPTLC plate using a specific mobile phase. Post-separation, the plate is derivatized to visualize the compound, and the concentration of 8-Gingerol is determined by densitometric scanning of the corresponding chromatographic band. The intensity of the signal is proportional to the concentration of the analyte.

Experimental Protocols

1. Materials and Reagents

-

Solvents: Methanol (HPLC grade), n-hexane (AR grade), Ethyl acetate (AR grade)

-

Standard: 8-Gingerol (of known purity)

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm, 0.2 mm thickness)

-

Derivatization Reagent: Anisaldehyde-sulphuric acid reagent

2. Instrumentation

-

HPTLC system equipped with:

-

Sample applicator (e.g., Linomat 5)

-

Twin-trough developing chamber

-

TLC scanner

-

Integration software

-

3. Preparation of Standard Solution

Accurately weigh 10 mg of standard 8-Gingerol and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 1 mL with methanol to 10 mL.

4. Preparation of Sample Solution

-

Herbal Supplements (Capsules/Tablets): Accurately weigh the contents of a representative number of capsules or finely powdered tablets equivalent to 1 g of the supplement. Transfer to a flask and add 10 mL of methanol. Sonicate for 15 minutes and then filter through a 0.45 µm syringe filter.

-

Herbal Teas: Accurately weigh 2 g of the tea sample and extract with 25 mL of methanol by refluxing for 30 minutes. Cool and filter the extract. Concentrate the filtrate under reduced pressure and reconstitute the residue in 5 mL of methanol.

-

Liquid Formulations: Take an accurately measured volume of the liquid supplement equivalent to 100 mg of the solid content and dilute it with methanol to a final volume of 10 mL.

5. Chromatographic Conditions

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: n-hexane: Ethyl acetate (60:40, v/v).[1][2][3][4]

-

Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase vapor for 20 minutes at room temperature.

-

Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using the sample applicator.

-

Development: Develop the plate up to a distance of 80 mm in the saturated developing chamber.

-

Drying: Dry the plate in an oven at 60°C for 5 minutes.

6. Derivatization and Densitometric Analysis

-

Derivatization: Spray the dried plate with anisaldehyde-sulphuric acid reagent and heat at 110°C for 10 minutes.

-

Scanning: Scan the plate densitometrically at a wavelength of 569 nm.[1][2][3]

-

Quantification: The amount of 8-Gingerol in the sample is calculated from the calibration curve prepared by plotting the peak area against the concentration of the standard.

Method Validation Summary

The described HPTLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1] The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 50 - 500 ng/spot[1][2][3] |

| Correlation Coefficient (r²) | 0.9987[1][2][3] |

| Retention Factor (Rf) | 0.39 ± 0.04[1][2][3] |

| Limit of Detection (LOD) | 12.76 ng/spot[1][2][3] |

| Limit of Quantification (LOQ) | 26.32 ng/spot[1][2][3] |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98.22% - 99.22%[1] |

| Specificity | The method is specific for 8-Gingerol, showing a well-resolved peak from other components in the herbal matrix. |

| Robustness | The method is robust and unaffected by small, deliberate variations in the experimental conditions. |

Quantitative Analysis of 8-Gingerol in Commercial Herbal Supplements

The validated HPTLC method was applied for the quantification of 8-Gingerol in various commercially available herbal supplements. The results are presented in the table below.

| Sample Type | Brand | 8-Gingerol Content (mg/g of supplement) |

| Dietary Supplement 1 | Brand A | 1.25 |

| Dietary Supplement 2 | Brand B | 0.89 |

| Herbal Tea 1 | Brand C | 0.45 |

| Herbal Tea 2 | Brand D | 0.62 |

Visualizations

Caption: Experimental workflow for HPTLC densitometric analysis of 8-Gingerol.

Caption: Logical relationship of components in the HPTLC analysis of 8-Gingerol.

References

- 1. Densitometric HPTLC analysis of 8-gingerol in Zingiber officinale extract and ginger-containing dietary supplements, teas and commercial creams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Densitometric HPTLC analysis of 8-gingerol in Zingiber officinale extract and ginger-containing dietary supplements, teas and commercial creams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

Application Notes: 8-Gingerol in Cell Culture-Based Assays

Introduction

8-Gingerol, a major pungent phenolic compound found in the rhizome of ginger (Zingiber officinale), has garnered significant attention in biomedical research.[1][2] Traditionally used in herbal medicine, ginger and its constituents are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4] 8-Gingerol, specifically, has been shown to modulate multiple cellular signaling pathways, making it a valuable compound for investigation in various cell culture-based assays.[5] These notes provide an overview of the applications of 8-Gingerol, with detailed protocols for researchers, scientists, and drug development professionals.

Key Applications in Cell-Based Assays

8-Gingerol has demonstrated significant effects in a variety of in vitro models, primarily focusing on oncology, inflammation, and oxidative stress.

-

Anti-Cancer Activity: 8-Gingerol exhibits potent anti-cancer effects by inhibiting cell proliferation, migration, and invasion in various cancer cell lines, particularly in colorectal cancer (CRC).[1][3][6] It has been shown to induce cell cycle arrest and apoptosis.[3][6][7] Furthermore, 8-Gingerol can enhance the efficacy of conventional chemotherapy agents like 5-fluorouracil (5-FU), potentially reducing the required dosage and associated toxicity.[1][7]

-

Modulation of Signaling Pathways: The anti-tumor effects of 8-Gingerol are often attributed to its ability to inhibit key signaling pathways. In colorectal cancer cells, it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, subsequently affecting downstream pathways like STAT3 and ERK.[1][3][8] It has also been associated with the regulation of the PI3K/Akt/mTOR and MAPK pathways.[9][10]

-

Anti-Inflammatory and Immunosuppressive Effects: 8-Gingerol possesses anti-inflammatory properties, partly by regulating NF-κB signaling.[8][11][12] It has also been reported to have immunosuppressive activity, suppressing T and B lymphocyte proliferation.[13]

-

Antioxidant Effects: The compound can ameliorate oxidative stress by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant indicators.[9][10][14] This antioxidant capacity contributes to its protective effects against cellular damage.[9]

Data Presentation: Efficacy of 8-Gingerol

The following tables summarize the quantitative data on the effects of 8-Gingerol in various cell culture assays.

Table 1: Anti-Proliferative Effects of 8-Gingerol on Colorectal Cancer (CRC) Cells

| Cell Line | Assay | Incubation Time | IC50 Value (µM) | Source |

|---|---|---|---|---|

| HCT116 | CCK-8 | 24 h | 118.2 ± 7.37 | [1] |

| HCT116 | CCK-8 | 48 h | 77.4 ± 4.70 | [1][5] |

| HCT116 | CCK-8 | 72 h | 61.8 ± 3.57 | [1] |

| DLD1 | CCK-8 | 24 h | 100.3 ± 6.32 | [1] |

| DLD1 | CCK-8 | 48 h | 53.7 ± 2.24 | [1][5] |

| DLD1 | CCK-8 | 72 h | 34.5 ± 2.33 |[1] |

Table 2: Synergistic Effects of 8-Gingerol with 5-Fluorouracil (5-FU) in CRC Cells

| Cell Line | Treatment (48 h) | IC50 of 5-FU (µM) | Source |

|---|---|---|---|

| HCT116 | 5-FU alone | 12.2 ± 2.42 | [1] |

| HCT116 | 5-FU + 8-Gingerol | 9.1 ± 0.75 | [1] |

| DLD1 | 5-FU alone | 11.2 ± 0.85 | [1] |

| DLD1 | 5-FU + 8-Gingerol | 3.6 ± 0.37 |[1] |

Visualizations: Pathways and Workflows

Experimental Protocols

The following are generalized protocols for key assays based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8 Method)

This protocol is used to determine the effect of 8-Gingerol on cell proliferation and to calculate IC50 values.[1]

Materials:

-

Cell line of interest (e.g., HCT116, DLD1)

-

Complete culture medium

-

96-well cell culture plates

-

8-Gingerol stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of 8-Gingerol in culture medium from the stock solution. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells, including the vehicle control.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 8-Gingerol (e.g., 0, 10, 30, 50, 70 µM).[1] Include a vehicle control (medium with DMSO only).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[1]

-

Final Incubation: Incubate the plate for 1-2 hours at 37°C.[1]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of 8-Gingerol on the ability of single cells to form colonies.[1]

Materials:

-

6-well cell culture plates

-

Complete culture medium

-

8-Gingerol

-

Methanol (for fixing)

-

0.5% Crystal Violet solution (for staining)

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells per well) into 6-well plates.[1]

-

Treatment: After 24 hours, treat the cells with various concentrations of 8-Gingerol.

-

Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the treatment every 2-3 days.[1]

-

Fixing: When colonies are visible, wash the wells twice with PBS. Fix the colonies by adding methanol and incubating for 15 minutes at room temperature.[1]

-

Staining: Remove the methanol and stain the colonies with 0.5% crystal violet solution for 10 minutes.[1]

-

Washing and Drying: Gently wash the wells with water to remove excess stain and let the plates air dry.

-

Analysis: Photograph the plates and count the number of colonies (typically defined as clusters of >50 cells).

Transwell Migration and Invasion Assay

These assays evaluate the effect of 8-Gingerol on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Matrigel (for invasion assay only)

-

Cotton swabs

-

Crystal Violet solution

Procedure:

-

Preparation (Invasion Assay Only): For the invasion assay, coat the top of the Transwell membrane with diluted Matrigel and incubate for at least 1 hour at 37°C to allow it to solidify.[1] The migration assay does not require this step.

-

Cell Seeding: Resuspend cells (e.g., 5x10⁴ cells) in serum-free medium containing the desired concentration of 8-Gingerol. Add this cell suspension to the upper chamber of the Transwell insert.

-

Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours.

-

Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fixing and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol, then stain with crystal violet.

-

Analysis: Wash the inserts, allow them to dry, and count the number of stained cells in several microscopic fields.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after 8-Gingerol treatment.[1]

Materials:

-

6-well plates

-

8-Gingerol

-

PBS

-

Cold 70-100% ethanol (for fixation)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Treatment: Seed cells in 6-well plates and treat with different concentrations of 8-Gingerol for a specified time (e.g., 48 hours).[1]

-

Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet and add cold ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 30 minutes.[1]

-

Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in PI/RNase A staining solution. Incubate in the dark for 15-30 minutes at room temperature.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. 8‑Gingerol regulates colorectal cancer cell proliferation and migration through the EGFR/STAT/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. islamicmedicine.or.id [islamicmedicine.or.id]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effect of 8-Gingerol, a potent constituent of ginger, on acute lung injury following hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Gingerol Ameliorates Myocardial Fibrosis by Attenuating Reactive Oxygen Species, Apoptosis, and Autophagy via the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. Protective effect of 8-Gingerol, a potent constituent of ginger, on acute lung injury following hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Supercritical Fluid Extraction of Gingerols from Ginger: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the supercritical fluid extraction (SFE) of gingerols from ginger (Zingiber officinale). Supercritical fluid extraction, particularly with carbon dioxide (SC-CO₂), has emerged as a green and efficient technology for obtaining high-quality ginger extracts.[1] This method offers several advantages over traditional solvent extraction, including shorter extraction times, preservation of thermally sensitive compounds like gingerols, and the absence of organic solvent residues.[2][3]

Overview of Supercritical Fluid Extraction (SFE)

SFE utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ is a popular solvent due to its non-toxic, non-flammable nature, and its easily tunable solvating power by adjusting temperature and pressure.[3] This allows for selective extraction of specific bioactive compounds from the ginger matrix.[3]

Experimental Data Summary

The efficiency of gingerol extraction via SFE is influenced by several key parameters. The following tables summarize quantitative data from various studies, highlighting the impact of different experimental conditions on extraction yield and gingerol content.

Table 1: Influence of Pressure and Temperature on SFE of Ginger

| Pressure (bar) | Temperature (°C) | CO₂ Flow Rate | Extraction Time (min) | Extraction Yield | 6-Gingerol Content | Reference |

| 150 | 35 | 15 g/min | - | 3.10% | 20.69% of extract | [4] |

| 250 | 50 | 8 ft³/h | 360 | 2.60% | 254.71 mg/g extract | [5] |

| 250 | 40 | 2 cm³/min | 180 | 2.62% | - | [5] |

| 250 | 40 | 15 g/min | 180 | 6.87% | - | [5] |

| 150 - 250 | 40 - 60 | - | - | - | 36.7% (max) | [2] |

| 310 | 40 | - | 240 | 2.9% | - | [6][7] |

| 500 | - | - | - | Highest Yield | Increased Content | [8] |

Table 2: Comparison of SFE with Other Extraction Methods

| Extraction Method | Solvent | Temperature (°C) | Extraction Yield | Gingerol Content | Reference |

| SFE | CO₂ | 35 | - | 20.6% (6-gingerol) | [4] |

| Soxhlet | n-Hexane | 69 | - | - | [4][5] |

| Percolation | Ethanol (96%) | - | - | - | [4] |

| Ethanol Extraction | Ethanol | - | 7.52% | - | |

| SFE | CO₂ | - | - | 0.72% |

Detailed Experimental Protocols

This section outlines a general protocol for the SFE of gingerols, which can be adapted based on specific equipment and research goals.

Sample Preparation

-

Sourcing and Preparation of Ginger: Fresh ginger rhizomes (Zingiber officinale) should be thoroughly washed to remove any dirt and foreign particles.[6]

-

Drying: The cleaned rhizomes are then sliced and dried to a moisture content of approximately 7-10% to enhance extraction efficiency.[6] Sun-drying or oven-drying at controlled temperatures (e.g., 60-80°C) are common methods.[6][9] Note that higher drying temperatures can lead to the conversion of gingerols to shogaols.[9]

-

Grinding: The dried ginger slices are ground into a powder to increase the surface area for extraction. Particle size can influence extraction rates.[10]

Supercritical Fluid Extraction (SFE) Protocol

-

Apparatus: A laboratory or pilot-scale SFE system is required, typically consisting of a CO₂ cylinder, a high-pressure pump, an extraction vessel, a separator, and temperature and pressure controllers.[6]

-

Loading: The ground ginger powder is packed into the extraction vessel.

-

Setting Parameters:

-

Temperature: Set the desired extraction temperature, typically ranging from 35°C to 60°C.[2][4][5]

-

Pressure: Set the desired extraction pressure, commonly between 150 bar and 300 bar.[3][4][5]

-

CO₂ Flow Rate: Adjust the CO₂ flow rate as per the experimental design, for instance, between 10 and 20 g/min .[4]

-

-

Extraction:

-

Pump liquid CO₂ into the system, where it is heated and pressurized to supercritical conditions.

-

The supercritical CO₂ then flows through the extraction vessel, dissolving the gingerols and other soluble compounds from the ginger matrix.

-

-

Separation:

-

The resulting solution of supercritical CO₂ and extract is passed through a separator (or expansion valve) where the pressure is reduced.

-

This pressure drop causes the CO₂ to return to its gaseous state, losing its solvating power and precipitating the ginger extract.

-

-

Collection: The gingerol-rich extract is collected from the separator. The CO₂ can be recycled back into the system.

Post-Extraction Analysis

The collected extract should be analyzed to determine the yield and quantify the gingerol content.

-

Yield Calculation: The extraction yield is calculated as the mass of the extract divided by the initial mass of the dried ginger powder, expressed as a percentage.

-

Quantification of Gingerols: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying individual gingerols (e.g., 6-gingerol, 8-gingerol, 10-gingerol) and shogaols.[2][5]

-

Sample Preparation: A known amount of the extract is dissolved in a suitable solvent, such as methanol.[5]

-

HPLC Conditions: A C18 reversed-phase column is typically used with a mobile phase gradient of acetonitrile and water.[11] Detection is commonly performed using a DAD or UV detector at 280 nm.[5]

-

Quantification: The concentration of each gingerol is determined by comparing the peak areas to those of analytical standards.

-

Visualizations

SFE Workflow for Gingerol Extraction

Caption: Workflow for Supercritical Fluid Extraction of Gingerols.

Key Parameters Influencing SFE of Gingerols

Caption: Factors Affecting SFE of Gingerols from Ginger.

References

- 1. researchgate.net [researchgate.net]

- 2. sciforum.net [sciforum.net]

- 3. Organic Supercritical CO₂ Extraction of Ginger Extract. [greenskybio.com]

- 4. researchgate.net [researchgate.net]

- 5. Supercritical CO2 Extraction of Oleoresin from Peruvian Ginger (Zingiber officinale Roscoe): Extraction Yield, Polyphenol Content, Antioxidant Capacity, Chemical Analysis and Storage Stability [mdpi.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction of Ginger Oil with Supercritical Carbon Dioxide: Experiments and Modeling | Semantic Scholar [semanticscholar.org]

- 11. Characterization of gingerol analogues in supercritical carbon dioxide (SC CO2) extract of ginger (Zingiber officinale, R.,) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Development of Nanoformulations for Enhanced 8-Gingerol Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Gingerol, a significant bioactive phenolic compound found in ginger (Zingiber officinale), has garnered attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, immunosuppressive, and anticancer activities.[1][2][3][4] Mechanistic studies reveal that gingerols can modulate key cellular signaling pathways, such as inhibiting the activation of nuclear factor kappa B (NF-κB) and protein kinase B (Akt), which leads to a reduction in pro-inflammatory cytokines.[1][5][6] However, the therapeutic application of 8-Gingerol is often hindered by its low aqueous solubility and poor bioavailability, which limits its clinical efficacy.[1][2]

Nanoformulation strategies offer a promising solution to overcome these limitations. By encapsulating 8-Gingerol within nanocarriers, it is possible to improve its solubility, protect it from degradation, control its release, and enhance its delivery to target sites. This document provides an overview of nanoformulation approaches, quantitative data from relevant studies, and detailed protocols for the preparation and characterization of 8-Gingerol loaded nanoparticles.

Rationale for Nanoformulation

The primary goal of encapsulating 8-Gingerol in a nanoformulation is to enhance its therapeutic efficacy by improving its pharmacokinetic profile.

Caption: Rationale for 8-Gingerol Nanoformulation.

Data Presentation: Nanoformulation Characteristics

The following tables summarize quantitative data from studies on gingerol nanoformulations. While much of the existing literature focuses on 6-Gingerol, the data provides a strong reference point for the development of 8-Gingerol formulations.

Table 1: Physicochemical Properties of Gingerol Nanoformulations

| Nanoformulation Type | Active Compound | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |

| Polymeric Nanoparticles | [7]-Gingerol | Eudragit | 319 ± 3.32 | +26 ± 1.11 | 78 ± 0.89 | - | [8] |

| Chitosan Nanoparticles | Gingerol | Chitosan | Optimum range | Negative | - | - | [9] |

| Solid Lipid Nanoparticles (SLNs) | [7]-Gingerol | Stearic Acid | 453.1 - 551.7 | - | - | - | [10] |

| Nanoliposomes | [7]-Gingerol | Phospholipids | - | - | 25.23 | 2.5 | [11] |

| Mesoporous Polydopamine | [8]-Gingerol | Polydopamine | ~150 | - | - | - | [3] |

Table 2: In Vitro Efficacy of Gingerol Nanoformulations

| Nanoformulation Type | Active Compound | Assay | Cell Line | Result | Reference |

| Chitosan Nanoparticles | Gingerol | Cytotoxicity (IC₅₀) | HCT-116 (Colon Cancer) | 73.2 µg/mL | [7] |

| Chitosan Nanoparticles | Gingerol | Antioxidant (IC₅₀) | DPPH Assay | 30.9 µg/mL | [7] |

| Chitosan Nanoparticles | Gingerol | Antibacterial (Inhibition Zone) | E. coli | 19 ± 0.36 mm | [7] |

| Chitosan Nanoparticles | Gingerol | Antibacterial (Inhibition Zone) | S. enterica | 21 ± 0.82 mm | [7] |

| Nanoliposomes | [7]-Gingerol | Cytotoxicity | MDA-MB-231 (Breast Cancer) | >70% inhibition | [11] |

Experimental Protocols

Protocol 1: Preparation of 8-Gingerol Loaded PLGA Nanoparticles

This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic compounds like 8-Gingerol.[8][12]

Materials:

-

8-Gingerol

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Dichloromethane (DCM) or Acetone (organic solvent)

-

Polyvinyl alcohol (PVA) or another suitable surfactant

-

Deionized water

-

Magnetic stirrer, Homogenizer, Probe sonicator

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of 8-Gingerol and PLGA in the organic solvent (e.g., DCM or acetone).

-

Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 4% w/v PVA in deionized water).[8]

-

Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring to form a coarse oil-in-water (o/w) emulsion.

-

Homogenization: Subject the coarse emulsion to high-speed homogenization (e.g., 15,000 rpm for 10 minutes) followed by probe sonication to reduce the droplet size and form a nanoemulsion.[8]

-

Solvent Evaporation: Stir the resulting nanoemulsion overnight at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this step.[12]

-

Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 15 minutes at 4°C).[12]

-

Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated 8-Gingerol.

-

Lyophilization: Resuspend the final pellet in a small amount of deionized water and lyophilize (freeze-dry) to obtain a dry powder for long-term storage and characterization.

References

- 1. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mesoporous polydopamine delivering 8-gingerol for the target and synergistic treatment to the spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Gingerol - LKT Labs [lktlabs.com]

- 5. Frontiers | Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations [frontiersin.org]

- 6. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 7. Development and characterization of engineered gingerol loaded chitosan nanoparticles for targeting colon cancer, bacterial infection, and oxidative stress mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. envirobiotechjournals.com [envirobiotechjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Oral Delivery of Nanoparticles Loaded With Ginger Active Compound, 6-Shogaol, Attenuates Ulcerative Colitis and Promotes Wound Healing in a Murine Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Silico Molecular Docking Studies of 8-Gingerol

Introduction

8-Gingerol, a prominent bioactive phenolic compound found in fresh ginger (Zingiber officinale), has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] In silico molecular docking has emerged as a powerful computational tool in drug discovery to predict the binding interactions between a ligand, such as 8-Gingerol, and a protein target at the molecular level. This approach accelerates the identification of potential therapeutic targets and elucidates the mechanism of action of bioactive compounds, thereby streamlining the initial phases of drug development. These application notes provide a summary of molecular docking studies of 8-Gingerol with various protein targets and offer a generalized protocol for researchers.

Application Notes

Identified Protein Targets for 8-Gingerol

In silico studies have identified several key protein targets through which 8-Gingerol may exert its therapeutic effects. These proteins are implicated in a range of physiological and pathological processes, from inflammation and hypertension to viral infections and cancer.

-

Inflammatory Pathway Proteins: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway.[3] Docking studies suggest that 8-Gingerol can act as a COX-2 inhibitor.[4]

-

Cardiovascular Regulation Proteins: Angiotensin-Converting Enzyme (ACE) is a critical component of the renin-angiotensin system, which regulates blood pressure. 8-Gingerol has been studied as a potential ACE inhibitor.[5][6]

-

Plasma Proteins: Human Serum Albumin (HSA) is a major plasma protein that affects the distribution and availability of drugs. The interaction between 8-Gingerol and HSA has been explored to understand its pharmacokinetics.[7]

-

Viral Proteins: In the context of antiviral research, 8-Gingerol has been docked against various proteins from SARS-CoV-2, including the Spike (S) protein and RNA-dependent RNA polymerase, to evaluate its potential to inhibit viral entry and replication.[8][9]

-

Receptor Channels: The Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1), a receptor involved in pain perception, is another identified target.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative results from various molecular docking studies involving 8-Gingerol. Binding energy (or docking score) is a measure of the binding affinity between the ligand and the protein; more negative values typically indicate stronger binding.

| Protein Target | PDB ID | Binding Energy / Score | Software Used | Key Interacting Residues | Reference |

| Cyclooxygenase-2 (COX-2) | 6COX | -340.3 cal/mol | Discovery Studio Client 4.1 | ALA156, GLN2327, TRP2323 | [4] |

| Angiotensin-Converting Enzyme (ACE) | 3BKK | Not Specified | Discovery Studio Client 4.1 | Seven amino acid residues were identified. | [5][6] |

| Human Serum Albumin (HSA) | Not Specified | -57.504 kcal/mol (Free Energy) | Not Specified | Binds at the IIA domain. | [7] |

| Immunoglobulin A | 6UEA | Better than control | Not Specified | Not Specified | [12] |

| Dopamine Receptor | Not Specified | -7.2 to -8.4 kcal/mol | Not Specified | Not Specified | [11] |

Note: Docking scores and binding energies can vary significantly based on the software, algorithm, and parameters used. Direct comparison across different studies should be done with caution.

Signaling Pathways and Mechanisms of Action

Molecular docking studies help to place 8-Gingerol within broader biological pathways. The diagrams below illustrate the logical relationships based on identified protein-ligand interactions.

Caption: Inhibition of the COX-2 pathway by 8-Gingerol.

Caption: Inhibition of ACE in the Renin-Angiotensin System by 8-Gingerol.

Experimental Protocols

This section provides a generalized, detailed protocol for conducting a molecular docking study of 8-Gingerol against a protein target of interest.

Overall Workflow

The workflow for a typical molecular docking experiment involves several key stages, from data preparation to the final analysis of results.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. ejournal.uin-suka.ac.id [ejournal.uin-suka.ac.id]

- 5. journal.uhamka.ac.id [journal.uhamka.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. Deciphering the binding mechanism of gingerol molecules with plasma proteins: implications for drug delivery and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. In silico Molecular Docking Analysis Reveals Successful Protein Ligand Interaction between Druggable Bioactives from Ginger and RNA Dependent RNA Polymerase (EC 2.7.7.48) of SARS-CoV-2 Delta Variant - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking analysis of ginger (Zingiber officinale) on dopamine compare to bupropion as smoking cessation [pharmacia.pensoft.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Pharmacokinetic Studies of 8-Gingerol in Human Subjects

Introduction

8-Gingerol, a pungent phenolic compound found in ginger (Zingiber officinale), is of significant interest to researchers for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Understanding its pharmacokinetic profile in humans is crucial for the development of ginger-based phytopharmaceuticals and dietary supplements. These application notes provide a summary of the key pharmacokinetic parameters of 8-Gingerol in human subjects and detail the experimental protocols for conducting such studies.

Pharmacokinetic Profile of 8-Gingerol and its Metabolites

Following oral administration, 8-Gingerol is rapidly absorbed and extensively metabolized. Studies in healthy human volunteers have shown that free 8-Gingerol is often undetectable in plasma. Instead, it is primarily found in circulation as glucuronide and sulfate conjugates.[1][2][3][4] The majority of these metabolites are glucuronides.[1][4]

Data Presentation: Pharmacokinetic Parameters of 8-Gingerol Metabolites

The following table summarizes the key pharmacokinetic parameters for 8-Gingerol metabolites in healthy human subjects after a single oral dose of a standardized ginger extract.

| Parameter | 8-Gingerol Glucuronide | 8-Gingerol Sulfate |

| Dose of Ginger Extract | 2.0 g | 2.0 g |

| Cmax (μg/mL) | 0.17 ± 0.14[5][6] | 0.027 ± 0.018[5][6] |

| Tmax (h) | 1[5][6] | 1[5][6] |

| AUC (μg·hr/mL) | 18.1 ± 20.3* | Not Reported |

| Half-life (t½) (h) | 1-3[5][6] | 1-3[5][6] |

| Note: The AUC value is for total 8-Gingerol conjugates as reported in a study by Zick et al.[1][2][3] |

Experimental Protocols

This section outlines a typical protocol for a human pharmacokinetic study of 8-Gingerol, based on methodologies reported in the literature.[1][2][3][7]

1. Study Design

-

Study Type : A single-dose, dose-escalation study is a common design to assess the pharmacokinetics and tolerability of 8-Gingerol.[1][2][3][7]

-

Subjects : Healthy adult human volunteers are recruited. Exclusion criteria typically include a history of gastrointestinal diseases, allergies to ginger, and use of medications that could interfere with the study.

-

Dosing : A standardized ginger extract, with a known content of 8-Gingerol, is administered orally in capsule form. Doses can range from 100 mg to 2.0 g of the extract.[1][2][3][7]

2. Sample Collection

-

Blood Sampling : Venous blood samples are collected at predetermined time points before and after the administration of the ginger extract. A typical schedule includes samples at 0 (pre-dose), 15, 30, 45 minutes, and 1, 1.5, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.[1][2][3][7]

-

Sample Processing : Blood samples are collected in heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

3. Analytical Methodology

-

Quantitation of 8-Gingerol and its Metabolites : Due to the extensive metabolism, methods must be capable of measuring both the parent compound and its conjugates.

-

Enzymatic Hydrolysis : To measure the total amount of 8-Gingerol (free and conjugated), plasma samples are incubated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the free form.[6][7]

-

Sample Extraction : After enzymatic hydrolysis (if performed), the analytes are extracted from the plasma using a liquid-liquid extraction method, for example, with a mixture of ethyl acetate and hexane.[7][8]

-

Chromatographic Analysis : The extracted samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or, for higher sensitivity, with tandem mass spectrometry (LC-MS/MS).[6][9][10] A reversed-phase C18 column is typically used for chromatographic separation.[7][9][10]

-

4. Pharmacokinetic Analysis

The plasma concentration-time data for 8-Gingerol and its metabolites are used to calculate the following pharmacokinetic parameters:

-

Cmax : Maximum observed plasma concentration.

-

Tmax : Time to reach Cmax.

-

AUC : Area under the plasma concentration-time curve, which represents the total drug exposure over time.

-

t½ : Elimination half-life.

Mandatory Visualizations

Caption: Experimental workflow for a human pharmacokinetic study of 8-Gingerol.

Caption: Logical relationships of key pharmacokinetic parameters.

References

- 1. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Pharmacokinetics of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol and conjugate metabolites in healthy human subjects [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Examination of the Pharmacokinetics of Active Ingredients of Ginger in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection | Semantic Scholar [semanticscholar.org]

- 10. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Maximizing 8-Gingerol Yield from Ginger Extracts

For researchers, scientists, and drug development professionals, optimizing the yield of specific bioactive compounds like 8-gingerol from natural extracts is a critical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the extraction and purification of 8-gingerol from ginger (Zingiber officinale).

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the overall yield of 8-gingerol?

The choice of extraction method is a primary determinant of 8-gingerol yield. Advanced techniques have been shown to be more efficient than conventional methods.[1] Modern methods like microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) are generally more efficient, environmentally friendly, and require less time and energy.[1] For instance, high-pressure ultrasonic-microwave-assisted extraction (HP-UMAE) has demonstrated superior performance in obtaining high concentrations of gingerols, including 8-gingerol.[2][3]

Q2: How does the choice of solvent impact the extraction of 8-gingerol?

The polarity of the solvent plays a crucial role. Methanol and ethanol are commonly used and effective solvents for extracting gingerols from ginger rhizomes.[1] Studies have shown that a mixture of ethanol and water can be particularly effective. For example, an optimized microwave-assisted extraction method identified 87% ethanol in water as the optimal solvent composition for maximizing the total yield of gingerols and shogaols.[4]

Q3: My 8-gingerol yield is low. What are the likely causes and how can I troubleshoot this?

Low yields of 8-gingerol can stem from several factors throughout the experimental workflow. Our troubleshooting guide below addresses specific issues, from initial sample preparation to the final purification steps. Common culprits include suboptimal extraction parameters, degradation of 8-gingerol due to excessive heat or improper pH, and inefficient purification.

Q4: Can the drying method of the ginger rhizome affect the 8-gingerol content?

Yes, the drying method significantly impacts the final composition of the extract. High temperatures during drying can lead to the degradation of gingerols and their conversion to shogaols.[5][6] Freeze-drying is generally considered a superior method for preserving the integrity of gingerols compared to heat-based methods like oven-drying.[1][6]

Q5: What is the stability of 8-gingerol during processing and storage?